molecular formula C20H21N5O4S2 B2704333 Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 921486-76-2

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2704333
CAS RN: 921486-76-2
M. Wt: 459.54
InChI Key: IZRXZEVCNXABQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C .

Scientific Research Applications

1. Glutaminase Inhibition and Cancer Treatment

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are significant for cancer treatment as they can attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

2. Antileukemic Activity

  • Ureidothiazole and ureidothiadiazole derivatives, closely related to the chemical , have been evaluated for their antileukemic activity against leukemia P-388 tumor system in mice. Active compounds in this series often contain either an "isothioureido" or an "isothiosemicarbazono" structural unit, highlighting the importance of these functional groups in antileukemic properties (Zee-Cheng & Cheng, 1979).

3. Crystal Structure Analysis

  • The crystal structure of compounds closely related to Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has been determined using X-ray methods. This kind of study is crucial for understanding the molecular configuration and potential interaction mechanisms of the compound (DyaveGowda et al., 2002).

4. Enzyme Inhibition Studies

  • Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. These studies are significant for the development of new therapeutic agents, particularly in the treatment of diabetes (Babar et al., 2017).

5. Computational and Spectroscopic Analysis

  • Computational studies, including density functional theory (DFT) calculations, have been conducted on similar compounds to understand their electronic properties, molecular structure, and potential for technology applications. These studies are crucial for predicting the behavior and applications of these compounds in various fields (Haroon et al., 2019).

properties

IUPAC Name

ethyl 2-[2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRXZEVCNXABQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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